(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is a chemical compound with the molecular formula C10H16O. . This compound is characterized by its unique structure, which includes a hexahydroinden framework fused with a methano bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol typically involves the hydrogenation of indene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Alkyl halides, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of novel organic compounds .
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or bioactive molecules .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl acetate
- (3aS,4S,5R,7S,7aS)-octahydro-1H-4,7-methanoinden-5-yl benzoate
Uniqueness
(3aS,4S,5R,7S,7aS)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol stands out due to its specific stereochemistry and structural features. Its unique hexahydroinden framework with a methano bridge provides distinct reactivity and stability compared to similar compounds .
Eigenschaften
CAS-Nummer |
501929-86-8 |
---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1S,2S,6S,7S,8R)-tricyclo[5.2.1.02,6]dec-4-en-8-ol |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2/t6-,7-,8-,9-,10+/m0/s1 |
InChI-Schlüssel |
LDUKQFUHJZHLRC-BQHMLIOBSA-N |
Isomerische SMILES |
C1C=C[C@H]2[C@@H]1[C@H]3C[C@@H]2[C@@H](C3)O |
Kanonische SMILES |
C1C=CC2C1C3CC2C(C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.